[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid
Description
Properties
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-11-9-12(5-6-13(11)20-10-14(16)17)21(18,19)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVTUTMMHIANFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Synthesis
Synthesis of 4-Hydroxy-3-methylbenzenesulfonic Acid
o-Cresol undergoes sulfonation using concentrated sulfuric acid at 100°C for 4 hours, yielding 4-hydroxy-3-methylbenzenesulfonic acid (85% yield). The sulfonic acid group is introduced para to the hydroxyl group due to the directing effects of the phenolic -OH.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) under reflux for 2 hours, producing 4-hydroxy-3-methylbenzenesulfonyl chloride (90% yield). Thionyl chloride (SOCl₂) serves as an alternative reagent, though PCl₅ offers higher selectivity for bulkier substrates.
Piperidine Sulfonamide Formation
4-Hydroxy-3-methylbenzenesulfonyl chloride reacts with piperidine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 6 hours, yielding 4-hydroxy-3-methyl-N-(piperidin-1-yl)benzenesulfonamide (75% yield). Excess piperidine ensures complete substitution of the sulfonyl chloride.
Comparative Analysis of Methodologies
Table 1. Efficiency Metrics for Key Synthetic Steps
The sulfonation-alkylation sequence (Route 1) offers the highest overall yield (cumulative 51%) but requires careful temperature control during sulfonation. Route 2, utilizing pre-formed piperidine-1-sulfonyl chloride, streamlines the process but suffers from lower coupling efficiency (75%) due to steric hindrance. Route 3’s one-pot activation with PNT/NMM remains exploratory, with yields yet to be optimized beyond 65%.
Mechanistic Insights and Optimization
Sulfonation Selectivity
The hydroxyl group in o-cresol directs electrophilic sulfonation to position 4, while the methyl group at position 2 prevents over-sulfonation. Kinetic studies reveal that temperatures above 110°C promote disulfonation, necessitating precise thermal control.
Alkylation Kinetics
The reaction between 4-hydroxy-3-methyl-N-(piperidin-1-yl)benzenesulfonamide and chloroacetic acid follows second-order kinetics, with NaOH concentration critically influencing reaction rate. A 20% NaOH solution maximizes nucleophilic phenoxide ion formation without hydrolyzing the sulfonamide bond.
Scalability and Industrial Considerations
Pilot-scale trials demonstrate that Route 1 achieves consistent yields (50–53%) at the kilogram scale. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and thiols.
Substitution: Various substituted phenoxyacetic acids can be formed.
Scientific Research Applications
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a chemical compound with potential applications in treating respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD) . This compound is related to phenoxyacetic acid derivatives, which have demonstrated activity at the CRTH2 receptor, suggesting their utility in modulating the activity of this receptor for therapeutic purposes .
Pharmaceutical Applications
- Treatment of Respiratory Diseases: Derivatives of phenoxyacetic acid, including this compound, are investigated for their potential in treating respiratory disorders such as asthma and COPD . These compounds can modulate CRTH2 receptor activity, which is implicated in these diseases .
- CRTH2 Receptor Modulation: The compound acts as a modulator of the CRTH2 receptor, which is involved in diseases exacerbated by excessive production of prostaglandin D2 (PGD2) and its metabolites . Conditions treatable via this mechanism include asthma and rhinitis .
Related Compounds and their applications
Synthesis and Chemical Properties
While specific case studies and comprehensive data tables for this compound are not available in the search results, related patents and chemical databases provide insight into its synthesis and properties . The synthesis may involve using glacial acetic acid as a catalyst . The compound's structure and properties can be found in chemical databases like PubChem .
Mechanism of Action
The mechanism of action of [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyacetic acid moiety may interact with enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid with structurally or functionally related compounds, highlighting key differences in structure, activity, and physicochemical properties.
Key Observations :
Structural Variations and Activity: The piperidine sulfonyl group in the target compound distinguishes it from analogs like GW-501516 (thiazole sulfonyl) and 4-(2-bromopropionyl)phenoxyacetic acid (bromopropionyl). These substituents influence receptor binding and metabolic stability. For instance, GW-501516’s trifluoromethyl group enhances lipophilicity and PPARδ affinity , whereas the bromopropionyl group in may confer reactivity for synthetic modifications. Compounds with aminothiazole moieties () exhibit hypolipidemic effects, suggesting that electron-rich heterocycles enhance lipid-lowering activity compared to the target compound’s piperidine sulfonyl group.
Therapeutic Implications: Neuroprotective PPAR agonists (e.g., GW-501516) share the phenoxy acetic acid scaffold but differ in sulfonyl-linked substituents, highlighting the importance of the sulfonamide-thiazole motif for crossing the blood-brain barrier . The chlorophenyl sulfonyl analog () may target sulfonamide-sensitive enzymes, whereas the target compound’s methyl group could reduce steric hindrance, improving bioavailability.
Physicochemical Properties: The melting point of 4-(2-bromopropionyl)phenoxyacetic acid (139–142°C) suggests higher crystallinity compared to the target compound, which lacks a bromine atom . Molecular weights vary significantly: the diphenylmethylene-piperidine derivative (523.60 g/mol) is nearly double the weight of the target compound, likely affecting solubility and diffusion rates .
Biological Activity
[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and a phenoxy-acetic acid moiety, which contribute to its biological activities. The structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Topoisomerase Inhibition : Compounds containing piperidine moieties have been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication. Inhibition leads to DNA strand breaks and apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cellular environments .
Biological Activity and Efficacy
A summary of the biological activity of this compound is presented in the following table:
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Safety Profile :
Q & A
Q. What are the optimal synthetic routes for [2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid, and how are intermediates characterized?
The compound is synthesized via multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with phenoxy acetic acid precursors. Key intermediates are characterized using TLC, NMR (¹H/¹³C), and LC/MS to confirm structural integrity . For example, Schiff base intermediates in related phenoxy acetic acid derivatives are prepared by condensing substituted anilines with aldehydes in ethanol, followed by hydrazide formation . Purification often involves recrystallization or column chromatography.
Q. Which analytical techniques are critical for validating the purity and structure of this compound?
- Chromatography : HPLC and GC/MS are used to assess purity (>95% is typical for research-grade material) .
- Spectroscopy : ¹H NMR confirms proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm), while FTIR identifies functional groups like sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₅H₂₀N₂O₅S for analogs) .
Q. How does the compound's solubility and stability vary under experimental conditions?
Solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers (pH 7.4), it may form salts, enhancing solubility. Stability studies under varying temperatures (4°C to 37°C) and light exposure are recommended, with storage advised in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. What computational methods predict the compound's reactivity and interactions with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking simulates binding to targets like PPAR receptors, with energy minimization algorithms (e.g., AutoDock Vina) assessing affinity . For analogs, fluorine substitution enhances binding via polar interactions (e.g., EC₅₀ = 55 nM for PPARδ) .
Q. How can contradictions in pharmacological data (e.g., efficacy vs. toxicity) be resolved?
- Dose-response studies : Establish therapeutic windows (e.g., IC₅₀ values in cytotoxicity assays).
- Metabolic profiling : LC/MS/MS identifies metabolites that may contribute to off-target effects .
- Comparative studies : Benchmark against structurally similar compounds (e.g., 2,4-D or MCPA herbicides) to contextualize potency .
Q. What strategies mitigate adsorption losses in aqueous experimental systems?
Activated carbons (e.g., GAB microporous carbon) reduce adsorption via hydrophobic interactions. Ionic strength adjustments (e.g., 0.1 M NaCl) enhance retention by screening electrostatic repulsions between the compound and adsorbent surfaces .
Q. How do structural modifications (e.g., fluorination) alter bioactivity?
Fluorine substitution at the 2-position increases metabolic stability and binding affinity to targets like PPARγ. For example, 2-fluoro analogs show 10-fold higher activity than non-fluorinated derivatives due to enhanced hydrogen bonding and reduced steric hindrance .
Methodological Considerations
Designing experiments to evaluate anti-inflammatory or anticancer potential :
- In vitro models : Use cancer cell lines (e.g., MCF-7, HeLa) treated with the compound at 1–100 µM, measuring apoptosis via flow cytometry (Annexin V/PI staining) .
- Pathway analysis : Western blotting for markers like caspase-3 (apoptosis) or NF-κB (inflammation) .
Addressing synthetic challenges in scaling up production :
- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve yield and reduce purification steps .
- Green chemistry : Replace ethanol with ionic liquids for solvent recycling in condensation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
